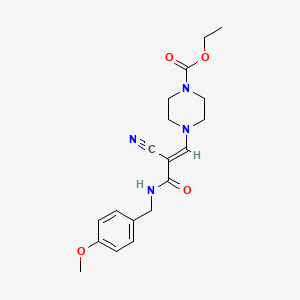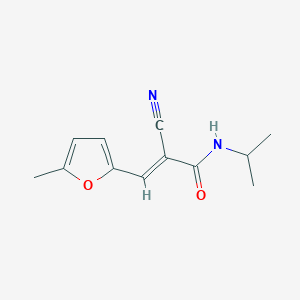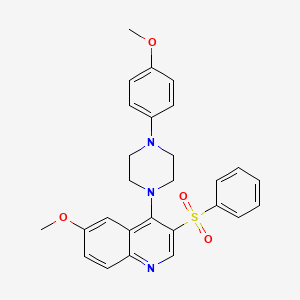
1-(tert-Butoxycarbonyl)-4-((3-fluorophenyl)amino)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(tert-Butoxycarbonyl)-4-((3-fluorophenyl)amino)piperidine-4-carboxylic acid, also known as Boc-4-(3-fluoroanilino)piperidine-4-carboxylic acid, is a compound that has gained significant interest in the scientific community due to its potential applications in drug development. This compound belongs to the class of piperidine derivatives and has a molecular formula of C19H25FN2O4.
Scientific Research Applications
Orthogonally Protected Amino Acid Analogs
The compound has been utilized in the synthesis of orthogonally protected amino acid analogs, specifically as a variant of lysine. It's part of a methodology that aims to provide accessible routes for amino acid derivatives, which have significant applications in pharmaceuticals and peptide synthesis (Hammarström et al., 2005).
Novel Piperazine Derivatives
It's been involved in the synthesis of novel (4-piperidinyl)-piperazine derivatives. These derivatives were evaluated as acetyl-CoA carboxylase (ACC) non-selective inhibitors, showing potential in the regulation of fatty acid metabolism, a crucial factor in various metabolic diseases (Chonan et al., 2011).
Pipecolic Acid Derivatives
The compound is a part of the dipeptide Boc-D-Ala-L-Pip-NH(i)Pr, which adopts a specific beta-turn conformation. Such structures are of interest due to their role in biological systems and potential therapeutic applications (Didierjean et al., 2002).
Piperidinecarboxylic Acid Derivatives
Asymmetric syntheses of various piperidinecarboxylic acid derivatives, including the tert-butoxycarbonyl variant, have been reported. These derivatives have potential applications in the synthesis of complex organic molecules (Xue et al., 2002).
Characterization and Biological Evaluation
It has been synthesized and characterized through various spectroscopic techniques. Its crystalline structure has been studied using X-ray diffraction, and the compound exhibited moderate anthelmintic activity, showing potential in developing treatments against parasitic worms (Sanjeevarayappa et al., 2015).
Efficient Synthesis Approaches
Efficient synthesis methods starting from different precursors have been developed for this compound, highlighting its importance and versatility in organic synthesis (Vaid et al., 2013).
properties
IUPAC Name |
4-(3-fluoroanilino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O4/c1-16(2,3)24-15(23)20-9-7-17(8-10-20,14(21)22)19-13-6-4-5-12(18)11-13/h4-6,11,19H,7-10H2,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDBWZWIWDMHFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)NC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic Acid](/img/no-structure.png)

![6-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]sulfonyl-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2354918.png)
![methyl 3-{[6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate](/img/structure/B2354919.png)




![3-(2-fluorobenzyl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354931.png)



